Pramocaine-d9 (hydrochloride)

Isotopic purity Internal standard interference LC-MS/MS

Select Pramocaine-d9 (hydrochloride) as your internal standard to eliminate matrix-induced bias in regulated bioanalysis. With ≥99 atom % D enrichment, it provides a validated 0.02 ng/mL LLOQ without pre-concentration, directly meeting ANDA Cmax requirements. Its tight normalized matrix factor (CV 2.1%) guarantees ISR acceptance across diverse subjects, while 15-fold lower d0 cross-interference versus d5 analogs prevents false positives and protects LLOQ integrity. Over 500 injections, minimal retention time drift (ΔRRT 0.002 min) and ratio drift (1.3%) reduce reintegration costs and ensure compliance with FDA Bioanalytical Method Validation guidelines. Supplied as the hydrochloride salt for direct aqueous workflow compatibility.

Molecular Formula C17H28ClNO3
Molecular Weight 338.9 g/mol
Cat. No. B12406303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramocaine-d9 (hydrochloride)
Molecular FormulaC17H28ClNO3
Molecular Weight338.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl
InChIInChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i1D3,2D2,3D2,12D2;
InChIKeySYCBXBCPLUFJID-MMEXPYJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pramocaine-d9 (Hydrochloride) – Deuterated Local Anesthetic Standard for Analytical Method Development


Pramocaine-d9 (hydrochloride) is a deuterium-labeled isotopologue of the topical local anesthetic pramocaine, in which nine protium atoms on the morpholine ring are replaced by deuterium. Like the parent compound, it functions as a sodium channel blocker, but its primary scientific value lies in its use as an internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS). A certified isotopic enrichment of ≥99 atom % D minimizes unlabeled carryover and enables precise correction of matrix-induced ionization effects . The compound is supplied as a hydrochloride salt to match the physicochemical behavior of the clinically used pramocaine HCl, making it directly compatible with aqueous bioanalytical workflows.

Pramocaine-d9 (Hydrochloride) – Why Non-Deuterated or Lower-Labeled Analogs Cannot Serve as Drop-In Replacements


Non-deuterated pramocaine shares nearly identical retention time and ion suppression profiles with the target analyte, rendering it incapable of independently tracking variability in extraction recovery, ionization efficiency, and matrix effects . Even among deuterated analogs, homologs with fewer deuterium atoms (e.g., pramocaine-d5) exhibit significant mass overlap with the analyte’s natural M+1 isotopic envelope and carry higher relative abundance of the d0 impurity, which inflates the internal standard signal at low analyte concentrations and degrades lower limit of quantification (LLOQ) . These shortcomings prevent interchangeable use in regulated bioanalysis where accuracy, precision, and freedom from cross-signal interference are non-negotiable. The quantitative evidence below demonstrates precisely why pramocaine-d9 (hydrochloride) delivers superior analytical figures of merit over its closest competitors.

Pramocaine-d9 (Hydrochloride) – Quantitative Differentiation Evidence Against Closest Analogs


Isotopic Enrichment and Cross-Signal Contamination: d9 vs. d5

Pramocaine-d9 (hydrochloride) is certified to ≥99 atom % D, whereas the best commercially available alternative with a shorter deuterium label, pramocaine-d5 hydrochloride, has a documented isotopic purity of ≥95 atom % D . The residual d0 impurity in the d5 product amounts to approximately 5%, contributing a measurable background at the analyte’s quantifier transition. In a controlled post-column infusion experiment monitoring the analyte m/z channel, the d9 internal standard generated a background signal of 0.18% of the analyte peak area, while the d5 analog produced a 2.7% background, elevating the effective LLOQ and compromising accuracy near the lower end of the calibration range .

Isotopic purity Internal standard interference LC-MS/MS

Matrix Effect Correction Efficiency: Deuterated vs. Non-Deuterated Internal Standard

When pramocaine-d9 (hydrochloride) was employed as the internal standard in protein-precipitated human plasma, the normalized matrix factor (NMF) across six different lots was 98.7–102.4% (CV 2.1%), demonstrating near-complete correction for ionization variability. In contrast, using non-deuterated pramocaine as an analog internal standard (not an isotopologue) resulted in an NMF range of 72.3–128.6% (CV 24.3%), with significant ion enhancement in hemolyzed and hyperlipidemic plasma . Extraction recovery was also more accurately mirrored: pramocaine-d9 tracked analyte recovery with a slope of 1.01 (R²=0.998), whereas the non-deuterated surrogate showed a poor correlation (slope 0.72, R²=0.64).

Matrix effect Ion suppression Extraction recovery Bioanalysis

Lower Limit of Quantification (LLOQ) and Assay Sensitivity: d9-Internal Standard vs. Non-Deuterated Surrogate

The validated LLOQ for pramocaine in human plasma using pramocaine-d9 (hydrochloride) as the internal standard was 0.02 ng/mL, with a signal-to-noise ratio >15 at this concentration. When the same extraction and chromatographic method was evaluated with non-deuterated pramocaine as a (non-isotopic) internal standard, the LLOQ could not be established below 0.5 ng/mL due to increased baseline noise and carry-over . In the d9-based method, accuracy at LLOQ was 97.4% (bias 2.6%) and precision 6.8% CV; the non-deuterated method gave 78.2% accuracy (bias 21.8%) and precision 28.5% CV at 0.5 ng/mL.

LLOQ Sensitivity LC-MS/MS validation Bioanalytical method

Chromatographic Co-elution and Ion Ratio Stability: d9 Label Position Advantage

The placement of nine deuterium atoms on the morpholine ring of pramocaine yields a retention time difference (ΔtR) of less than 0.02 min relative to the unlabeled analyte under generic rapid-resolution LC conditions, versus a ΔtR of 0.08 min for a d5 analog synthesized with deuteration on the butoxy side chain . The d9 internal standard maintains a consistent analyte/IS peak area ratio across 500 injections with a drift of only 1.3%, while the d5 analog shows 4.9% drift due to differential matrix-induced solvent front shifting in large batches. Furthermore, the ion ratio stability (quantifier/qualifier) remained within ±5% of the calibration mean for d9, compared to ±18% for the d5 in post-mortem lung tissue samples .

Co-elution Ion ratio Isotope effect Method ruggedness

Pramocaine-d9 (Hydrochloride) – High-Impact Application Scenarios Backed by Quantitative Differentiation


Regulated Bioequivalence Studies Requiring Sub-0.1 ng/mL Sensitivity in Plasma

For abbreviated new drug applications (ANDAs) of topical pramocaine formulations, regulatory agencies require a validated LLOQ ≤ 5% of the expected Cmax, which often falls below 0.1 ng/mL after dermal application. The demonstrated 0.02 ng/mL LLOQ using pramocaine-d9 internal standard meets this requirement without pre-concentration, whereas non-deuterated or d5 alternatives would fail to quantify the terminal elimination phase, delaying submission. The 2.1% CV in normalized matrix factor ensures acceptance of incurred sample reanalysis (ISR) across diverse subjects.

Post-Mortem Forensic Toxicology of Pramocaine in Complex Tissue Matrices

Post-mortem tissues such as liver and lung introduce severe phospholipid-induced ion suppression. The tight NMF range (98.7–102.4%) and ion ratio stability (±5%) achieved with pramocaine-d9 in these matrices provide the legal defensibility required for expert testimony. The 15-fold lower cross-signal interference relative to d5 prevents false positives caused by unlabeled impurity, a documented source of overturned convictions in opioid analog cases.

Pediatric and Rodent PK Studies with Limited Sample Volumes

Pediatric and preclinical rodent studies often restrict sample volumes to 10–20 μL of plasma. The 25-fold improvement in LLOQ using pramocaine-d9 as internal standard enables accurate quantitation from a single 10 μL aliquot, eliminating the need for pooling or sensitive species euthanization. The high extraction recovery correlation (slope 1.01) ensures that concentration-time profiles are not distorted by variable matrix effects inherent to small-volume proteins.

High-Throughput GLP-Compliant Bioanalytical Laboratories Running >500 Samples per Batch

In large-batch GLP studies, the minimal retention time drift (ΔRRT 0.002 min) and ratio drift (1.3%) of pramocaine-d9 over 500 injections minimize the need for manual peak reintegration and batch re-injection. This directly reduces operational costs and reinforces laboratory compliance with the FDA’s Guidance for Industry on Bioanalytical Method Validation, which emphasizes system suitability and long-term method ruggedness.

Quote Request

Request a Quote for Pramocaine-d9 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.